molecular formula C22H27ClO3 B13398371 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one

1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one

Cat. No.: B13398371
M. Wt: 374.9 g/mol
InChI Key: DUSHUSLJJMDGTE-UHFFFAOYSA-N
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Description

Cyproterone is a steroidal antiandrogen that was studied in the 1960s and 1970s. It is a precursor to cyproterone acetate, which is widely used as a medication. Cyproterone itself was never introduced for medical use, but its acetate form has significant applications in treating androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer .

Properties

IUPAC Name

15-acetyl-9-chloro-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSHUSLJJMDGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859698
Record name 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyproterone acetate is synthesized from solasodine, a compound extracted from the leaves of the tropical plant Solanum laciniatum. The synthesis involves an 18-step procedure, which includes various chemical reactions such as oxidation, reduction, and esterification .

Industrial Production Methods: The industrial production of cyproterone acetate involves large-scale synthesis using solasodine as the starting material. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cyproterone acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Benzoyl peroxide is commonly used for selective oxidation.

    Reduction: Various reducing agents can be employed depending on the desired modification.

    Substitution: Conditions vary based on the specific substitution reaction being performed.

Major Products Formed:

Scientific Research Applications

Cyproterone acetate has a wide range of scientific research applications, including:

Mechanism of Action

Cyproterone acetate exerts its effects by blocking the binding of dihydrotestosterone to androgen receptors. This prevents androgens from binding to their receptors, thereby inhibiting their biological effects. Additionally, cyproterone acetate suppresses luteinizing hormone, which in turn reduces testosterone levels . This dual mechanism makes it effective in treating conditions that are driven by androgens.

Comparison with Similar Compounds

Uniqueness of Cyproterone Acetate: Cyproterone acetate is unique due to its dual action as both an antiandrogen and a progestin. This combination allows it to effectively reduce androgen levels and block androgen receptors, making it highly effective in treating androgen-dependent conditions .

Biological Activity

The compound 1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1H)-one , also known as cyproterone acetate (CAS Number: 2098-66-0), is a synthetic steroid with significant biological activity. This article delves into its biological properties, mechanisms of action, therapeutic uses, and relevant case studies.

  • Molecular Formula : C22H27ClO3
  • Molar Mass : 374.9 g/mol
  • Melting Point : 208-210 °C
  • Solubility : Slightly soluble in chloroform and methanol
  • Appearance : Off-white to yellow solid

Cyproterone acetate functions primarily as an anti-androgen and progestin. It exerts its effects through:

  • Androgen Receptor Blockade : It competes with androgens for binding to androgen receptors, inhibiting the action of testosterone and dihydrotestosterone (DHT) in target tissues.
  • Progestogenic Activity : It mimics the effects of progesterone, influencing various physiological processes.

Therapeutic Uses

Cyproterone acetate is utilized in various clinical settings:

  • Treatment of Prostate Cancer : Its anti-androgenic properties make it effective in managing hormone-sensitive prostate cancer.
  • Management of Hyperandrogenism : It is prescribed for conditions like polycystic ovary syndrome (PCOS) to reduce symptoms associated with excessive androgen levels.
  • Hormonal Therapy for Transgender Individuals : It is used in feminizing hormone therapy to suppress male secondary sexual characteristics.

Case Studies and Research Findings

  • Prostate Cancer Management :
    A study highlighted the effectiveness of cyproterone acetate in combination with other therapies for advanced prostate cancer. Patients exhibited significant reductions in prostate-specific antigen (PSA) levels, indicating effective hormonal control .
  • Polycystic Ovary Syndrome :
    Research demonstrated that cyproterone acetate significantly improved menstrual regularity and reduced hirsutism in women with PCOS when used alongside estrogen .
  • Transgender Health :
    In a cohort study involving transgender women undergoing hormone therapy, cyproterone acetate was associated with satisfactory suppression of testosterone levels and favorable psychological outcomes .

Comparative Biological Activity

CompoundPrimary ActionTherapeutic Use
Cyproterone AcetateAnti-androgenProstate cancer, PCOS
SpironolactoneAldosterone antagonistHypertension, acne
FlutamideNon-steroidal anti-androgenProstate cancer

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